molecular formula C19H29N3O4 B2431602 4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid CAS No. 1097616-30-2

4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Cat. No.: B2431602
CAS No.: 1097616-30-2
M. Wt: 363.458
InChI Key: POEVGBJSGVRHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a synthetic small molecule of significant interest in medicinal chemistry and antimicrobial research. This compound features a butanoic acid scaffold substituted with both a 3,5-dimethylphenyl group and a 3-morpholinopropyl chain, creating a multifunctional structure designed for targeted biological activity. The incorporation of the morpholine ring, a common feature in pharmaceuticals, is intended to enhance solubility and influence the molecule's interaction with biological membranes and enzymes . Research Applications and Potential This compound is primarily investigated for its potential as a novel antimicrobial agent. Its molecular design is consistent with a class of amino acid derivatives being explored to combat multidrug-resistant bacterial and fungal pathogens, including ESKAPE group organisms and drug-resistant Candida species like Candida auris . The structural framework of an amino acid core allows it to potentially mimic natural substrates and interfere with critical microbial processes. Research indicates that similar synthetic amino acid derivatives can target enzymes involved in bacterial cell wall synthesis, such as those in the MurA-F pathway, which is essential for peptidoglycan formation . The 3,5-dimethylphenyl moiety may contribute to these interactions through hydrophobic and van der Waals forces. Handling and Storage For product stability, this reagent should be stored sealed in a dry environment at a temperature of 2-8°C . As with all research chemicals, safe handling practices are essential. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard information, first-aid measures, and personal protective equipment (PPE) recommendations before use. This chemical is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

4-(3,5-dimethylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-14-10-15(2)12-16(11-14)21-18(23)13-17(19(24)25)20-4-3-5-22-6-8-26-9-7-22/h10-12,17,20H,3-9,13H2,1-2H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEVGBJSGVRHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,5-dimethylaniline with a suitable acylating agent to form an intermediate amide.

    Introduction of the Morpholine Group: The intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to introduce the morpholine group.

    Final Coupling and Oxidation: The final step involves coupling the intermediate with a suitable carboxylic acid derivative, followed by oxidation to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid exhibit significant anticancer properties. For instance, derivatives of similar structures have shown potent antiproliferative activities against various human tumor cell lines. In studies, compounds were tested for their ability to disrupt microtubule formation and induce cell cycle arrest, leading to apoptosis in cancer cells .

Kinase Inhibition

The compound has potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases. Compounds with similar structural motifs have been reported to inhibit specific kinases, suggesting that this compound may also possess this activity .

Anti-inflammatory Properties

Studies have indicated that related compounds can exhibit anti-inflammatory effects by modulating pathways involved in inflammation. The ability to inhibit pro-inflammatory cytokines could make this compound a candidate for treating inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may provide neuroprotective benefits. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative stress plays a significant role in neuronal degeneration. The antioxidant properties of these compounds could be beneficial in mitigating oxidative damage .

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study evaluated the antiproliferative effects of various derivatives against eight human tumor cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating significant potency .
  • Kinase Inhibition :
    • Research on urea derivatives has shown that compounds with similar structural features effectively inhibit kinases involved in cancer progression. This positions this compound as a potential lead compound for further development .
  • Neuroprotective Studies :
    • Investigations into the neuroprotective effects of related compounds revealed their potential to reduce neuronal cell death induced by oxidative stress. These findings suggest avenues for developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-Dimethylphenyl)amino)-2-((3-piperidinopropyl)amino)-4-oxobutanoic acid
  • 4-((3,5-Dimethylphenyl)amino)-2-((3-pyrrolidinopropyl)amino)-4-oxobutanoic acid

Uniqueness

4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Biological Activity

4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its synthesis, biological properties, and relevant studies that elucidate its mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C18H26N4O3C_{18}H_{26}N_4O_3, and it features a complex structure with a dimethylphenyl group and a morpholinopropyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

1. Kinase Inhibition

Research indicates that derivatives of 4-oxobutanoic acid exhibit significant kinase inhibitory activity. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that modifications in the structure can enhance selectivity and potency against certain kinases, which are crucial in cancer therapy .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This activity may be attributed to the compound's ability to modulate signaling pathways associated with inflammation .

3. Analgesic Activity

The compound has also been investigated for its analgesic effects. In animal models, it demonstrated significant pain-relieving properties, suggesting its potential use in pain management therapies. The mechanism appears to involve modulation of pain pathways in the central nervous system .

Case Study 1: Kinase Inhibition

In a study focusing on the inhibition of specific kinases, researchers synthesized several analogs of this compound. The most potent analog showed IC50 values in the nanomolar range against target kinases involved in tumor growth. This highlights the compound's potential as a lead for developing new anticancer drugs.

Case Study 2: Anti-inflammatory Activity

A series of experiments were conducted to evaluate the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, key inflammatory markers. This suggests that the compound could be beneficial in treating chronic inflammatory diseases .

Research Findings

Study Focus Key Findings
Kinase InhibitionSignificant inhibition of cancer-related kinases; potential for drug development
Anti-inflammatoryReduced production of pro-inflammatory cytokines in macrophages
Analgesic ActivityDemonstrated effective pain relief in animal models

Q & A

Basic: What are the key synthetic pathways for 4-((3,5-dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the 3,5-dimethylphenyl group and subsequent coupling with morpholine-containing intermediates. Key steps include:

  • Amide bond formation : Reaction of 3,5-dimethylphenylamine with a keto-acid derivative (e.g., 4-oxobutanoic acid) under coupling agents like EDCI/HOBt .
  • Morpholine incorporation : Alkylation or nucleophilic substitution to attach the 3-morpholinopropyl group, often requiring anhydrous conditions and catalysts like K2_2CO3_3 .
  • Purification : Column chromatography or recrystallization to isolate the final product, followed by HPLC for purity assessment (>95%) .

Basic: How is structural characterization of this compound performed?

Methodological Answer:
Structural confirmation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify backbone connectivity and substituent positions. For example, the morpholine ring protons appear as a multiplet at δ 3.5–3.7 ppm, while the dimethylphenyl group shows aromatic peaks at δ 6.8–7.2 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 404.29) .
  • X-ray crystallography (if crystalline): Resolves bond lengths and dihedral angles, such as the amide N–C(=O) bond (~1.35 Å), indicative of resonance stabilization .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps .
  • Temperature control : Maintaining 0–5°C during amide coupling minimizes side reactions .
  • Catalyst use : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts improve morpholine group incorporation efficiency .
  • Real-time monitoring : TLC or in-situ IR spectroscopy tracks intermediate formation, allowing rapid adjustments .

Advanced: How should researchers resolve contradictions in biological activity data?

Methodological Answer:
Contradictions may arise from assay variability or structural impurities. To address:

  • Replicate assays : Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293, HepG2) .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated analogs) that may interfere with activity .
  • Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm the compound’s interaction with proposed targets (e.g., kinases or oxidative stress pathways) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
SAR studies should systematically vary substituents while measuring bioactivity:

  • Core modifications : Replace the 3,5-dimethylphenyl group with halogenated (e.g., 3,5-dichloro) or electron-withdrawing groups to assess impact on target binding .
  • Morpholine substitution : Test shorter/longer alkyl chains (e.g., replacing propyl with ethyl or butyl) to optimize pharmacokinetics .
  • Functional group swaps : Substitute the oxobutanoic acid with ester or amide derivatives to evaluate metabolic stability .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity changes with binding affinity predictions .

Basic: What are the recommended analytical techniques for purity assessment?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time compared to a reference standard .
  • Elemental analysis : Confirm C, H, N, O percentages within ±0.4% of theoretical values .
  • Melting point : Sharp melting range (e.g., 461–463 K) indicates high crystallinity and purity .

Advanced: What strategies mitigate solubility issues in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Synthesize ester prodrugs (e.g., methyl or phenethyl esters) that hydrolyze in vivo to the active acid form .
  • pH adjustment : Buffer solutions (pH 7.4) stabilize the ionized carboxylic acid group, improving dispersibility .

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